molecular formula C22H26N4O3S B2355019 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170876-46-6

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2355019
CAS No.: 1170876-46-6
M. Wt: 426.54
InChI Key: URSSKPUYRLOLBA-UHFFFAOYSA-N
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Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with an N-ethyl-N-phenylsulfamoyl group and a 1-isopropyl-3-methyl-1H-pyrazol-5-yl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzamide moiety: This step involves the acylation of the pyrazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Sulfonamide formation: The final step involves the reaction of the benzamide derivative with N-ethyl-N-phenylsulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfonamide group, yielding amines and other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(N-ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: shares structural similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-yl and 1-isopropyl-3-methyl-1H-pyrazol-5-yl are structurally related.

Uniqueness

What sets this compound apart is its combination of a sulfonamide group with a pyrazole ring and a benzamide core

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-5-25(19-9-7-6-8-10-19)30(28,29)20-13-11-18(12-14-20)22(27)23-21-15-17(4)24-26(21)16(2)3/h6-16H,5H2,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSKPUYRLOLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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